molecular formula C8H5F2IO B14023008 1-(2,6-Difluoro-3-iodophenyl)ethanone

1-(2,6-Difluoro-3-iodophenyl)ethanone

Cat. No.: B14023008
M. Wt: 282.03 g/mol
InChI Key: RIFLILBPNCQAAM-UHFFFAOYSA-N
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Description

1-(2,6-Difluoro-3-iodophenyl)ethanone is a halogenated acetophenone derivative featuring a phenyl ring substituted with fluorine atoms at the 2- and 6-positions and an iodine atom at the 3-position. The ethanone group (-COCH₃) at the 1-position confers reactivity typical of ketones. The iodine substituent introduces steric bulk and polarizability, which may influence its chemical behavior and applications in catalysis, materials science, or pharmaceuticals .

Properties

Molecular Formula

C8H5F2IO

Molecular Weight

282.03 g/mol

IUPAC Name

1-(2,6-difluoro-3-iodophenyl)ethanone

InChI

InChI=1S/C8H5F2IO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-3H,1H3

InChI Key

RIFLILBPNCQAAM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1F)I)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,6-Difluoro-3-iodophenyl)ethanone can be synthesized through several methods. One common approach involves the iodination of 2,6-difluoroacetophenone using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as acetic acid or dichloromethane, under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Difluoro-3-iodophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2,6-Difluoro-3-iodophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluoro-3-iodophenyl)ethanone involves its interaction with specific molecular targets. The fluorine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The ethanone group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. These interactions can modulate biological pathways and exert various effects .

Comparison with Similar Compounds

Substituent Effects on Reactivity

  • Nitro (3-NO₂): In 1-(2,6-Difluoro-3-nitrophenyl)ethanone , the electron-withdrawing nitro group increases electrophilicity, making the compound reactive toward nucleophilic aromatic substitution.

Physical Properties

  • Molecular Weight: The iodine substituent contributes significantly to the higher molecular weight (282.03 g/mol) of the target compound compared to non-iodinated analogs (e.g., 156.13 g/mol for 1-(2,6-Difluorophenyl)ethanone ).
  • Density and Boiling Point : Methyl-substituted analogs exhibit lower density (1.168 g/cm³ ) than iodine-substituted compounds, where the heavy atom increases density.

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